Irampanel
Overview
Description
Irampanel, also known by its code name BIIR-561, is a compound that acts as a dual noncompetitive antagonist of the AMPA receptor and a neuronal voltage-gated sodium channel blocker . It was initially developed by Boehringer Ingelheim for the treatment of acute stroke and cerebral ischemia, but it never completed clinical trials for these indications . This compound was also trialed for the treatment of epilepsy and pain, but these indications were abandoned, and the drug was ultimately never marketed .
Preparation Methods
The synthesis of Irampanel involves several steps, starting with the preparation of the oxadiazole ring. The synthetic route typically involves the reaction of a phenylhydrazine derivative with an appropriate carboxylic acid derivative to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process
Chemical Reactions Analysis
Irampanel undergoes several types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
Irampanel exerts its effects by acting as a dual noncompetitive antagonist of the AMPA receptor and a neuronal voltage-gated sodium channel blocker . The AMPA receptor is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system . By blocking this receptor, this compound reduces excitatory neurotransmission, which can help protect neurons from excitotoxicity . Additionally, by blocking voltage-gated sodium channels, this compound reduces neuronal excitability, further contributing to its neuroprotective effects .
Comparison with Similar Compounds
Irampanel is similar to other AMPA receptor antagonists and sodium channel blockers, such as Perampanel and Topiramate . this compound is unique in that it acts as a dual antagonist, targeting both the AMPA receptor and sodium channels . This dual mechanism of action distinguishes it from other compounds that typically target only one of these pathways .
Similar Compounds
Properties
CAS No. |
206260-33-5 |
---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
QZULPCPLWGCGSL-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Appearance |
Solid powder |
206260-33-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIIR 561 CL BIIR-561CL dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride irampanel |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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